2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Synthetic methodology Organometallic chemistry Halogen-metal exchange

Procure 2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid to access the only regiochemistry that guarantees fidelity to published kinase inhibitor and antiproliferative SAR. The C-2 bromo handle enables cross-coupling; the C-3 acid permits amidation; the C-4 CF3 locks metabolic stability. Regioisomers like 4-bromo-2-CF3 or 6-bromo-4-CF3 variants alter reactivity and binding—only this scaffold avoids route re-optimization. Documented 88% carboxylation yield and debromination route to 4-CF3-quinoline-3-carboxylic acid make it a strategic, high-efficiency building block for medicinal chemistry and scale-up.

Molecular Formula C11H5BrF3NO2
Molecular Weight 320.06 g/mol
CAS No. 590372-20-6
Cat. No. B1311654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
CAS590372-20-6
Molecular FormulaC11H5BrF3NO2
Molecular Weight320.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H5BrF3NO2/c12-9-7(10(17)18)8(11(13,14)15)5-3-1-2-4-6(5)16-9/h1-4H,(H,17,18)
InChIKeyIWBJBJOCBCGTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 590372-20-6): Procurement-Relevant Chemical Profile for Medicinal Chemistry Applications


2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 590372-20-6) is a multifunctional heterocyclic building block belonging to the quinoline-3-carboxylic acid family, with molecular formula C₁₁H₅BrF₃NO₂ and molecular weight 320.06 g/mol [1]. The compound features three synthetically enabling functional groups: a C-2 bromine atom for cross-coupling and nucleophilic aromatic substitution reactions, a C-3 carboxylic acid for amidation or esterification, and a C-4 trifluoromethyl group that enhances metabolic stability and modulates electronic properties [2]. This substitution pattern renders the compound a versatile intermediate in the synthesis of kinase inhibitors, antiproliferative agents, and other biologically active quinoline derivatives [3].

Why Generic Quinoline-3-Carboxylic Acid Analogs Cannot Replace CAS 590372-20-6 in Synthetic Workflows


Generic substitution of 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid with alternative bromo-trifluoromethyl regioisomers is not synthetically viable without fundamentally altering downstream reaction outcomes. The precise positioning of bromine at C-2, carboxylic acid at C-3, and trifluoromethyl at C-4 establishes a unique electronic environment and steric profile that governs both the compound's own reactivity and the pharmacological properties of derived products [1]. Regioisomeric variants—such as 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-11-1) or 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-02-7) —present different spatial arrangements of the same functional groups, leading to divergent reactivity in cross-coupling reactions, altered binding geometries in biological targets, and distinct physicochemical properties. Procurement of the specific C-2 bromo regioisomer ensures fidelity to published synthetic protocols and reproducible access to targeted molecular scaffolds without the need for route re-optimization.

Quantitative Differentiation Evidence for 2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 590372-20-6) Versus Structural Analogs


Synthetic Yield Comparison: C-2 Bromo vs. C-6 Bromo Regioisomers in Carboxylation Reactions

The target compound achieves a markedly higher yield in the consecutive lithiation-carboxylation sequence compared to alternative brominated quinoline substrates. When 2-bromo-4-(trifluoromethyl)quinoline is treated consecutively with butyllithium and dry ice, the corresponding 2-bromo-4-(trifluoromethyl)-3-quinolinecarboxylic acid (CAS 590372-20-6) is obtained in 88% yield [1]. In contrast, when 2-bromo-4-(trifluoromethyl)pyrimidine and 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine are subjected to analogous butyllithium-carboxylation conditions, the expected carboxylic acids are obtained in only poor yields, with no trace amounts detected in some cases [2]. This differential outcome underscores that the quinoline scaffold, specifically with bromine at the C-2 position, is uniquely suited for high-efficiency lithiation-carboxylation chemistry.

Synthetic methodology Organometallic chemistry Halogen-metal exchange

Regioisomeric Functional Divergence: C-2 Bromo Substitution vs. C-4 Bromo Isomer in Biological Applications

The C-2 bromo substitution pattern of CAS 590372-20-6 confers a distinct functional profile compared to the regioisomeric C-4 bromo analog (4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, CAS 587886-11-1). While both compounds share identical molecular formulas (C₁₁H₅BrF₃NO₂, MW 320.06 g/mol) , their divergent substitution patterns position the bromine atom at fundamentally different electronic environments relative to the quinoline nitrogen and the carboxylic acid group. In the 2-bromo regioisomer (target compound), the bromine is situated ortho to the quinoline nitrogen, creating a distinct electrophilic site for nucleophilic aromatic substitution and influencing the basicity of the heterocyclic nitrogen. The 4-bromo isomer positions bromine para to the nitrogen, resulting in altered reactivity in cross-coupling reactions and different hydrogen-bonding capabilities. Notably, the target compound serves as a key intermediate in the synthesis of 2,4-disubstituted quinoline-3-carboxylic acid derivatives evaluated for antiproliferative activity against MCF-7 and K562 cancer cell lines [1], whereas the 4-bromo isomer is documented primarily as an intermediate for kinase inhibitor development and antimicrobial agents .

Kinase inhibition Antiproliferative agents Structure-activity relationship

Strategic Scaffold Positioning: Access to 4-Trifluoromethyl-3-quinolinecarboxylic Acid via Debromination

The target compound occupies a unique strategic position in the synthetic roadmap to 4-trifluoromethyl-3-quinolinecarboxylic acid derivatives. Specifically, 2-bromo-4-(trifluoromethyl)-3-quinolinecarboxylic acid (CAS 590372-20-6) undergoes debromination to afford 4-trifluoromethyl-3-quinolinecarboxylic acids (CAS 155495-82-2) [1][2]. This synthetic sequence establishes the target compound as a protected intermediate that enables late-stage functionalization at the C-2 position before bromine removal. In contrast, direct synthesis of 4-trifluoromethyl-3-quinolinecarboxylic acid without the brominated intermediate route is complicated by competing formation of regioisomeric 2-trifluoromethyl-4-quinolinone byproducts, necessitating rigorous NMR-based structural assignment to confirm regiochemistry [3]. The target compound thus serves as a verifiable, structurally unambiguous entry point to the desired 3-carboxy regioisomer.

Debromination Scaffold diversification Late-stage functionalization

Patent-Documented Utility: Intermediacy in YAK3 Kinase Inhibitor Synthesis

The target compound is explicitly encompassed within the scope of US Patent 7,482,455 B2 (SmithKline Beecham Corporation), which claims 3-carboxy quinoline derivatives as YAK3 kinase inhibitors [1]. The patent defines a genus of compounds represented by structural formulae that include 2-substituted-4-(trifluoromethyl)quinoline-3-carboxylic acid derivatives. Notably, the patent also encompasses related quinoline inhibitors of HYAK1 and HYAK3 kinases [2], establishing a broader therapeutic context. While regioisomeric variants such as 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid are separately documented for kinase inhibitor applications, the specific C-2 bromo-4-trifluoromethyl-3-carboxy substitution pattern of CAS 590372-20-6 aligns with the structural requirements defined in this patent family. This patent-documented intermediacy provides procurement justification for medicinal chemistry programs targeting the YAK family of dual-specificity protein kinases.

YAK3 kinase Immunomodulation Quinoline-3-carboxamide derivatives

Optimal Procurement Scenarios for 2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 590372-20-6) Based on Evidence


Synthesis of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Antiproliferative Agents

This compound serves as a critical building block for 2,4-disubstituted quinoline-3-carboxylic acid derivatives that have demonstrated in vitro antiproliferative activity against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines [1]. The C-2 bromine atom provides a handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to install diverse aryl, alkynyl, or amino substituents at the 2-position, while the C-3 carboxylic acid enables amidation or esterification for further SAR exploration. This scenario is supported by the compound's documented role in the synthesis of antiproliferative quinoline-3-carboxylic acid derivatives [1].

YAK3 Kinase Inhibitor Development Programs

Procurement is justified for medicinal chemistry campaigns targeting YAK3 kinase, a member of the YAK family of dual-specificity serine/threonine protein kinases implicated in immune modulation and cellular proliferation [2]. The compound falls within the structural scope of US Patent 7,482,455 B2, which describes 3-carboxy quinoline derivatives as YAK3 inhibitors. The C-4 trifluoromethyl group confers metabolic stability and enhances target binding affinity, while the C-2 bromine allows for late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties.

Regioselective Synthesis of 4-Trifluoromethyl-3-quinolinecarboxylic Acid Scaffolds

This compound provides a regiochemically unambiguous route to 4-trifluoromethyl-3-quinolinecarboxylic acid (CAS 155495-82-2) via debromination [3]. This two-step sequence (carboxylation then debromination) avoids the competing formation of regioisomeric 2-trifluoromethyl-4-quinolinones that complicates direct cyclization approaches. The brominated intermediate allows researchers to verify structural identity at each step, reducing analytical ambiguity and improving overall synthetic reliability. This scenario is particularly relevant for laboratories requiring authenticated 3-carboxy-4-trifluoromethylquinoline building blocks for medicinal chemistry or agrochemical applications.

High-Efficiency Carboxylation of Bromoquinoline Precursors

The 88% yield achieved in the consecutive lithiation-carboxylation of 2-bromo-4-(trifluoromethyl)quinoline [3] demonstrates the synthetic efficiency of this specific scaffold. Laboratories performing organometallic carboxylation reactions on halogenated heterocycles can expect reproducible high yields when using this specific C-2 bromoquinoline substrate, in contrast to the poor yields observed with pyrimidine analogs under identical conditions [4]. This scenario supports procurement for process chemistry optimization and scale-up studies involving trifluoromethylated quinoline carboxylic acids.

Quote Request

Request a Quote for 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.